molecular formula C6H14O6 B134913 dulcitol CAS No. 608-66-2

dulcitol

Cat. No.: B134913
CAS No.: 608-66-2
M. Wt: 182.17 g/mol
InChI Key: FBPFZTCFMRRESA-GUCUJZIJSA-N
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Description

Galactitol, also known as dulcitol, is a sugar alcohol derived from the reduction of galactose. It is a naturally occurring compound found in various plants and is known for its slightly sweet taste. Galactitol is produced in the human body through the action of the enzyme aldose reductase on galactose. In individuals with galactokinase deficiency, a form of galactosemia, excess galactitol accumulates in the lens of the eye, leading to cataracts .

Mechanism of Action

Target of Action

Galactitol, a sugar alcohol, is produced from D-galactose through the action of the enzyme aldose reductase . The primary target of galactitol is aldose reductase, an enzyme that plays a crucial role in the polyol pathway . This pathway is responsible for the conversion of glucose into fructose .

Mode of Action

Galactitol interacts with its target, aldose reductase, by being a substrate for the enzyme . When galactose is in excess, it enters the polyol pathway and is reduced to galactitol . This conversion is catalyzed by aldose reductase .

Biochemical Pathways

The primary biochemical pathway affected by galactitol is the polyol pathway . In this pathway, aldose reductase converts excess glucose into fructose . When galactose is present in high concentrations, it is instead reduced to galactitol . This accumulation of galactitol in cells can lead to the generation of reactive oxygen species (ROS), which can cause cell damage .

Pharmacokinetics

It is known that galactitol can accumulate in cells at high concentrations due to an aberrant biochemical mechanism . In a study of a drug being developed for the treatment of Classic Galactosemia, it was found that the drug significantly reduced galactitol levels in the liver, brain, and plasma .

Result of Action

The accumulation of galactitol in cells can lead to various effects. For instance, it can cause osmotic swelling and disruption of fibers in the lens, leading to cataracts . It can also cause cerebral edema . In a clinical trial, a drug that reduced galactitol levels demonstrated clinical benefits on activities of daily living, behavioral symptoms, cognition, fine motor skills, and tremor .

Action Environment

The action of galactitol can be influenced by various environmental factors. For instance, the presence of high concentrations of galactose can lead to increased production of galactitol . Additionally, certain genetic conditions, such as Classic Galactosemia, can lead to an increase in galactitol levels .

Biochemical Analysis

Biochemical Properties

Galactitol interacts with several enzymes and proteins in the body. In the context of galactosemia, the inability to metabolize galactose leads to an increased blood level of galactose, which can be converted into galactitol .

Cellular Effects

Galactitol can have profound effects on cellular processes. For instance, in galactosemia, the accumulation of galactitol can lead to multi-organ involvement and can be potentially fatal if not diagnosed on time .

Molecular Mechanism

At the molecular level, galactitol exerts its effects through various mechanisms. For instance, it can bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of galactitol can change over time. For instance, concentrations of galactitol fall rapidly over the first 2-3 months following dietary intervention in patients with galactosemia .

Metabolic Pathways

Galactitol is involved in the galactose metabolism pathway. In galactosemia, a defect in the GALT enzyme leads to an inability to metabolize galactose, leading to an increase in galactitol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Galactitol can be synthesized from galactose through a reduction reaction. The reduction is typically catalyzed by the enzyme aldose reductase. In a laboratory setting, galactose can be reduced using chemical reducing agents such as sodium borohydride (NaBH4) under mild conditions to yield galactitol .

Industrial Production Methods: Industrial production of galactitol often involves the use of microbial fermentation. The oleaginous yeast Rhodosporidium toruloides has been shown to produce galactitol from galactose. During growth in nitrogen-rich medium, the yeast can produce significant amounts of galactitol, making it a viable method for large-scale production .

Types of Reactions:

    Oxidation: Galactitol can undergo oxidation reactions to form various products. For example, it can be oxidized to galactonic acid.

    Reduction: As a sugar alcohol, galactitol itself is a reduction product of galactose.

    Substitution: Galactitol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid (HNO3) and potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of galactose to galactitol.

    Substitution: Various reagents can be used depending on the desired substitution, such as acyl chlorides for esterification.

Major Products:

    Oxidation: Galactonic acid.

    Reduction: Galactitol.

    Substitution: Esterified derivatives of galactitol.

Scientific Research Applications

Galactitol has several applications in scientific research:

Comparison with Similar Compounds

    Sorbitol: Another sugar alcohol derived from glucose.

    Mannitol: A sugar alcohol derived from mannose.

    Xylitol: A sugar alcohol derived from xylose.

    Lactitol: A sugar alcohol derived from lactose.

Comparison:

    Galactitol vs. Sorbitol: Both are sugar alcohols, but galactitol is derived from galactose, while sorbitol is derived from glucose. Sorbitol is more commonly used as a sweetener in food products.

    Galactitol vs. Mannitol: Mannitol is used as a diuretic and in medical applications, while galactitol’s primary significance is in metabolic research.

    Galactitol vs. Xylitol: Xylitol is widely used as a sugar substitute in dental care products due to its anti-cariogenic properties, whereas galactitol is less commonly used in consumer products.

    Galactitol vs. Lactitol: Lactitol is used as a laxative and in food products as a low-calorie sweetener, while galactitol’s applications are more research-focused

Galactitol’s unique properties and its role in metabolic pathways make it a compound of significant interest in various fields of research and industry.

Properties

IUPAC Name

(2R,3S,4R,5S)-hexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFZTCFMRRESA-GUCUJZIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1046051
Record name D-Galactitol
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Molecular Weight

182.17 g/mol
Source PubChem
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Physical Description

Solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS], Solid
Record name Galactitol
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Record name Galactitol
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Solubility

31,0 mg/mL at 15 °C
Record name Galactitol
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CAS No.

608-66-2
Record name Galactitol
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Record name GALACTITOL
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Record name Galactitol
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Melting Point

189.5 °C
Record name Galactitol
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URL http://www.hmdb.ca/metabolites/HMDB0000107
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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